6,8-Dichloro-2-methylquinolin-3-ol
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Overview
Description
6,8-Dichloro-2-methylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-methylquinolin-3-ol typically involves the chlorination of 2-methylquinolin-3-ol. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of 2-methylquinoline to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: using thionyl chloride or phosphorus pentachloride.
Hydrolysis: to introduce the hydroxyl group at position 3.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6,8-Dichloro-2-methylquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylquinolin-3-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.
Comparison with Similar Compounds
2-Methyl-8-quinolinol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
6-Chloro-2-methylquinolin-3-ol: Contains only one chlorine atom, leading to different reactivity and biological activity.
8-Chloro-2-methylquinolin-3-ol: Similar to 6,8-Dichloro-2-methylquinolin-3-ol but with only one chlorine atom at position 8.
Uniqueness: this compound is unique due to the presence of two chlorine atoms at positions 6 and 8, which significantly influence its chemical reactivity and biological activity. This dual chlorination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Properties
CAS No. |
59869-03-3 |
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Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
6,8-dichloro-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 |
InChI Key |
XEBCKCPVOLDPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1O)Cl)Cl |
Origin of Product |
United States |
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